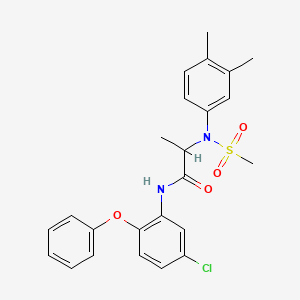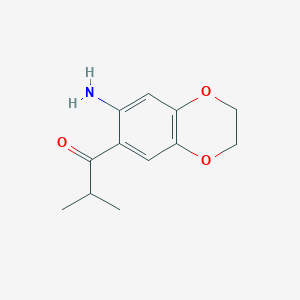methyl]-4-methoxybenzamide](/img/structure/B4172005.png)
N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]-4-methoxybenzamide
Descripción general
Descripción
N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]-4-methoxybenzamide, also known as BPN-15606, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPN-15606 is classified as a small molecule inhibitor and has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes.
Aplicaciones Científicas De Investigación
N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]-4-methoxybenzamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease and other inflammatory conditions. Additionally, this compound has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cells.
Mecanismo De Acción
N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]-4-methoxybenzamide is a selective inhibitor of the sigma-1 receptor, which is a protein that is involved in various physiological processes such as calcium signaling, neurotransmitter release, and cell survival. By inhibiting the sigma-1 receptor, this compound has been shown to have neuroprotective effects and to modulate inflammation. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in neuronal survival and growth. This compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]-4-methoxybenzamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more specific targeting of this protein. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]-4-methoxybenzamide. One area of research is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of this compound in treating inflammatory conditions such as inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating cancer. Finally, future research could focus on developing more soluble forms of this compound to facilitate its use in various experimental settings.
Propiedades
IUPAC Name |
N-benzyl-N-[cyano-(4-phenylmethoxyphenyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3/c1-34-27-16-14-26(15-17-27)30(33)32(21-23-8-4-2-5-9-23)29(20-31)25-12-18-28(19-13-25)35-22-24-10-6-3-7-11-24/h2-19,29H,21-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJURZKYLBDVPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4171930.png)

![3-bromo-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B4171933.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4171957.png)

![ethyl 2-({[1-(3,4-dichlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4171965.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4171976.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4171981.png)
![5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B4171987.png)
![4-bromo-N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4171990.png)


![ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-2'-oxo-5'-phenyl-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4171995.png)

